REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.C(N(CC)CC)C>ClCCl>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:8][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at 0° C. to a solution
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with a saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
After drying of the organic phase, filtration and concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue is crystallised from hexane
|
Type
|
CUSTOM
|
Details
|
to be isolated by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)NC(C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |